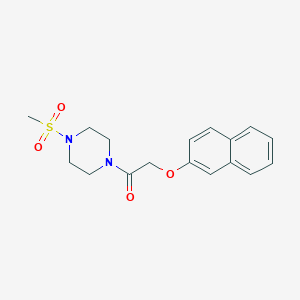![molecular formula C17H21N3O2S B249165 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)
1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine, also known as P4MP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is not well understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the replication of herpes simplex virus by inhibiting the activity of viral thymidine kinase.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In one study, this compound was found to induce apoptosis in breast cancer cells by activating the caspase-3 pathway. This compound has also been found to inhibit the activity of viral thymidine kinase by binding to the enzyme's active site. Additionally, this compound has been found to exhibit antibacterial activity by inhibiting the growth of bacterial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine. One direction is to further investigate the mechanism of action of this compound in cancer cells, which may lead to the development of more effective cancer treatments. Another direction is to investigate the potential use of this compound in combination with other drugs, which may enhance its therapeutic efficacy. Additionally, further research is needed to investigate the potential use of this compound in the treatment of viral and bacterial infections.
Méthodes De Synthèse
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine involves the reaction of 1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine with various reagents. One such method involves the reaction of 1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine with sodium hydride in dimethylformamide (DMF) to yield this compound. Another method involves the reaction of 1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine with potassium tert-butoxide in DMF to yield this compound.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In one study, this compound was found to inhibit the growth of several human cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Formule moléculaire |
C17H21N3O2S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3O2S/c1-15-2-4-17(5-3-15)23(21,22)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16/h2-9H,10-14H2,1H3 |
Clé InChI |
SXRDAXAJJCQHJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)

![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)

methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)